molecular formula C20H20O2 B13142758 2-(4-Methylpent-3-en-1-yl)-1,4-dihydroanthracene-9,10-dione CAS No. 71307-98-7

2-(4-Methylpent-3-en-1-yl)-1,4-dihydroanthracene-9,10-dione

Cat. No.: B13142758
CAS No.: 71307-98-7
M. Wt: 292.4 g/mol
InChI Key: PIABOMSCKRXHJL-UHFFFAOYSA-N
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Description

2-(4-Methylpent-3-en-1-yl)anthracene-9,10(1H,4H)-dione is an organic compound that belongs to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes, pigments, and as intermediates in organic synthesis. This particular compound features a unique structure with a methylpent-3-en-1-yl side chain attached to the anthracene-9,10-dione core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpent-3-en-1-yl)anthracene-9,10(1H,4H)-dione typically involves the following steps:

    Starting Materials: The synthesis begins with anthracene-9,10-dione and 4-methylpent-3-en-1-yl bromide.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF).

    Procedure: The anthracene-9,10-dione is dissolved in DMF, and potassium carbonate is added to the solution. The 4-methylpent-3-en-1-yl bromide is then added dropwise, and the reaction mixture is stirred at elevated temperatures (around 80-100°C) for several hours.

    Purification: The product is isolated by filtration, washed with water, and purified by recrystallization from an appropriate solvent, such as ethanol.

Industrial Production Methods

In an industrial setting, the production of 2-(4-Methylpent-3-en-1-yl)anthracene-9,10(1H,4H)-dione may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and temperature control can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpent-3-en-1-yl)anthracene-9,10(1H,4H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the anthracene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic substitution reactions.

Major Products

    Oxidation: Products may include anthraquinone derivatives with additional oxygen-containing functional groups.

    Reduction: Products may include anthracene derivatives with reduced carbonyl groups.

    Substitution: Products may include halogenated or nitrated anthracene derivatives.

Scientific Research Applications

2-(4-Methylpent-3-en-1-yl)anthracene-9,10(1H,4H)-dione has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Methylpent-3-en-1-yl)anthracene-9,10(1H,4H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can affect cellular processes. Additionally, its ability to intercalate into DNA makes it a potential candidate for anticancer research.

Comparison with Similar Compounds

Similar Compounds

    Anthracene-9,10-dione: The parent compound without the methylpent-3-en-1-yl side chain.

    2-(4-Methylpent-3-en-1-yl)anthracene: A similar compound without the dione functionality.

    1,4-Dihydroxyanthraquinone: Another anthraquinone derivative with hydroxyl groups.

Uniqueness

2-(4-Methylpent-3-en-1-yl)anthracene-9,10(1H,4H)-dione is unique due to its specific side chain and dione functionality, which confer distinct chemical and biological properties

Properties

CAS No.

71307-98-7

Molecular Formula

C20H20O2

Molecular Weight

292.4 g/mol

IUPAC Name

2-(4-methylpent-3-enyl)-1,4-dihydroanthracene-9,10-dione

InChI

InChI=1S/C20H20O2/c1-13(2)6-5-7-14-10-11-17-18(12-14)20(22)16-9-4-3-8-15(16)19(17)21/h3-4,6,8-10H,5,7,11-12H2,1-2H3

InChI Key

PIABOMSCKRXHJL-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC1=CCC2=C(C1)C(=O)C3=CC=CC=C3C2=O)C

Origin of Product

United States

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